(3S,4R)-4-Methoxy-N-methylpyrrolidin-3-amine
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Overview
Description
(3S,4R)-4-Methoxy-N-methylpyrrolidin-3-amine is a chiral compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and synthetic compounds
Preparation Methods
The synthesis of (3S,4R)-4-Methoxy-N-methylpyrrolidin-3-amine can be achieved through several methods. One efficient method involves the chemoenzymatic synthesis starting from commercially available diallylamine. The process includes ring-closing metathesis followed by lipase-mediated kinetic resolution to obtain the desired enantiomer in high enantiomeric excess . Another method involves the preparation of (±)-1-Cbz-cis-3-azido-4-hydroxypyrrolidine, which is then subjected to SN2 displacement reactions to yield the target compound .
Chemical Reactions Analysis
(3S,4R)-4-Methoxy-N-methylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: It can be reduced to form N-methylpyrrolidine derivatives.
Scientific Research Applications
(3S,4R)-4-Methoxy-N-methylpyrrolidin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those with antibacterial and anticancer activities.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique stereochemistry.
Industrial Applications: It is employed in the synthesis of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of (3S,4R)-4-Methoxy-N-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It can inhibit certain enzymes by mimicking the transition state of the enzyme’s natural substrate, thereby blocking the enzyme’s activity .
Comparison with Similar Compounds
(3S,4R)-4-Methoxy-N-methylpyrrolidin-3-amine can be compared with other pyrrolidine derivatives, such as:
(3R,4S)-3-Methoxy-4-methylaminopyrrolidine: This compound has a different stereochemistry and exhibits different biological activities.
N-Methylpyrrolidine: Lacks the methoxy group and has different chemical properties and applications.
Pyrrolidine: The parent compound without any substituents, used as a basic building block in organic synthesis.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C6H14N2O |
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Molecular Weight |
130.19 g/mol |
IUPAC Name |
(3S,4R)-4-methoxy-N-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C6H14N2O/c1-7-5-3-8-4-6(5)9-2/h5-8H,3-4H2,1-2H3/t5-,6+/m0/s1 |
InChI Key |
FHCMZTOUVZUHAP-NTSWFWBYSA-N |
Isomeric SMILES |
CN[C@H]1CNC[C@H]1OC |
Canonical SMILES |
CNC1CNCC1OC |
Origin of Product |
United States |
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